

Protocol for the Dissolution and Laboratory Use of Omipalisib

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Compound of Interest

Compound Name: *Omipalisib*

Cat. No.: *B1684000*

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Introduction

Omipalisib (also known as GSK2126458 or GSK458) is a potent and highly selective, orally bioavailable small-molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] It exhibits inhibitory activity against all four Class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ) and both mTORC1 and mTORC2 complexes.[1][2][4] Due to its critical role in cell growth, proliferation, survival, and metabolism, the PI3K/AKT/mTOR pathway is a key target in cancer research.[3][5] This document provides detailed protocols for the dissolution of **Omipalisib** for various laboratory applications, ensuring accurate and reproducible experimental results.

Materials and Equipment

- **Omipalisib** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol (200 proof)
- Sterile deionized water (ddH₂O) or phosphate-buffered saline (PBS)
- PEG300
- Tween 80

- Saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Physicochemical and Solubility Data

Omipalisib is a crystalline solid that is soluble in organic solvents like DMSO and sparingly soluble in aqueous solutions.[6]

Property	Value	Reference
Molecular Formula	C ₂₅ H ₁₇ F ₂ N ₅ O ₃ S	[7]
Molecular Weight	505.5 g/mol	[7]
Solubility in DMSO	Up to 101 mg/mL (~199.8 mM)	[2]
Solubility in Water	Insoluble (<1 mg/mL)	[1][2]
Solubility in Ethanol	Insoluble (<1 mg/mL)	[1][2]

Storage and Stability

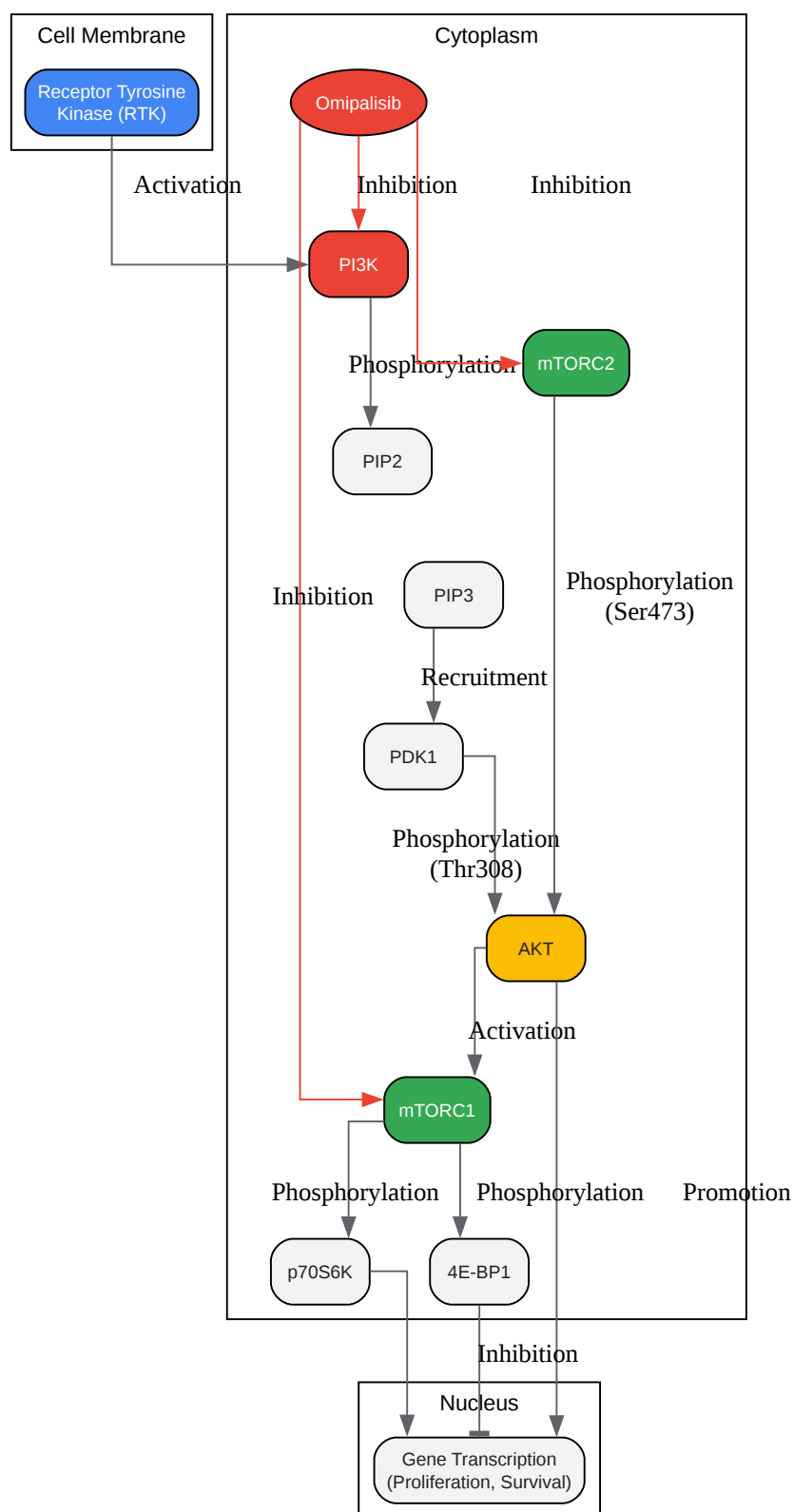
Proper storage of **Omipalisib** is crucial to maintain its integrity and activity.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	≥ 4 years	[6]
DMSO Stock	-80°C	Up to 1 year	[8]
Aqueous Sol.	Not Recommended	Should be prepared fresh before use	[6]

Note: It is recommended to use fresh DMSO, as moisture can reduce the solubility of **Omipalisib**.^{[2][4]}

Signaling Pathway

Omipalisib exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.



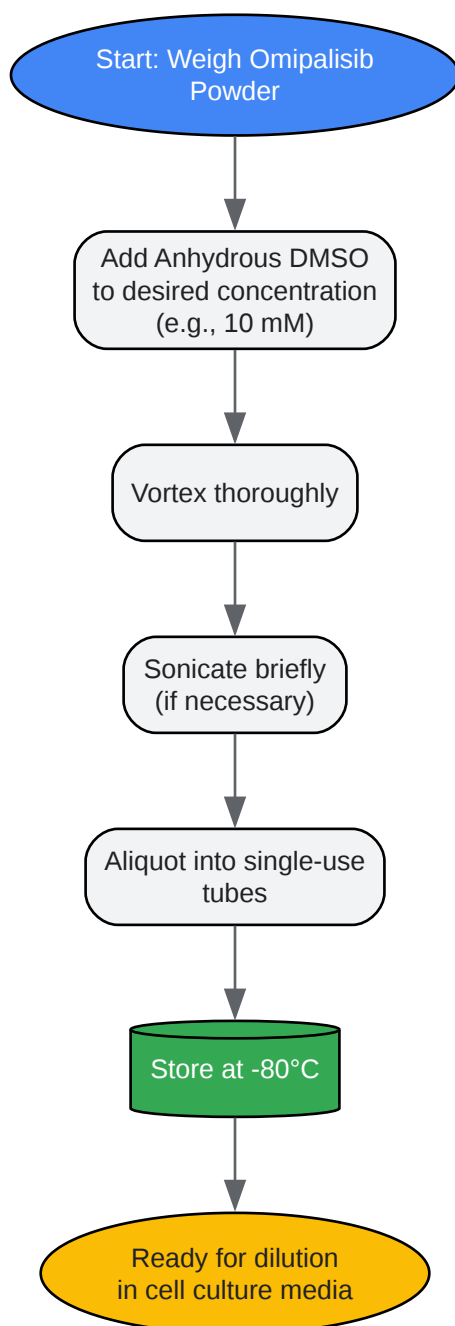
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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by **Omipalisib**.

Experimental Protocols

Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a high-concentration stock solution of **Omipalisib** in DMSO, which can be further diluted for cell-based assays.



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Caption: Workflow for preparing **Omipalisib** stock solutions for in vitro use.

Detailed Steps:

- Weighing: Accurately weigh the desired amount of **Omipalisib** powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 5.055 mg of **Omipalisib** in 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
- Sonication (Optional): If the compound does not dissolve completely, sonicate the tube in a water bath for a few minutes.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the DMSO stock solution is serially diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 μ M Working Solution:

- Prepare a 1:100 intermediate dilution of the 10 mM DMSO stock solution in cell culture medium to get a 100 μ M solution.
- Add the appropriate volume of the 100 μ M intermediate solution to the cell culture wells to achieve the final concentration of 10 μ M.

Preparation of Formulations for In Vivo Studies

For animal studies, **Omipalisib** can be formulated for oral administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.^{[1][8]}

Component	Percentage
DMSO	10%
PEG300	40%
Tween 80	5%
Saline	45%

Detailed Steps:

- Initial Dissolution: Dissolve the required amount of **Omipalisib** in DMSO.
- Addition of Co-solvents: Sequentially add PEG300 and mix until the solution is clear. Then, add Tween 80 and mix again.
- Final Dilution: Add the saline solution to the mixture to reach the final volume and concentration.
- Administration: The formulation should be prepared fresh daily and administered to animals based on their body weight to achieve the desired dosage (e.g., in mg/kg).

Safety Precautions

Omipalisib is a potent bioactive compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound in its powdered form or in solution. Avoid inhalation of the powder and contact with skin and eyes.

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References

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